Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl group, and subsequent functionalization to introduce the aminopropanoyl and cyclopropyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs share structural similarities.
Benzyl Compounds: Benzylamine and benzyl alcohol are structurally related due to the presence of the benzyl group.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarboxylic acid are similar due to the cyclopropyl group.
Uniqueness: Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H29N3O3 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)19(24)23(17-10-11-17)13-18-9-5-6-12-22(18)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3 |
InChI Key |
PZXJURXBDNDYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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